molecular formula C9H12ClNO B8303852 5-Chloro(3-pyridyloxy)butane

5-Chloro(3-pyridyloxy)butane

Cat. No.: B8303852
M. Wt: 185.65 g/mol
InChI Key: MYSGXFLMJYPVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro(3-pyridyloxy)butane is a halogenated pyridine derivative characterized by a chloro substituent at the 5-position of the pyridyloxy moiety and a butane chain. This compound is of significant interest in medicinal chemistry due to its role as a metabolic stabilizer and its ability to suppress isomer formation during synthesis, thereby improving yields . Its structural features, including the chloro group’s electron-withdrawing properties and steric effects, influence both its physicochemical properties and biological interactions.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-butoxy-5-chloropyridine

InChI

InChI=1S/C9H12ClNO/c1-2-3-4-12-9-5-8(10)6-11-7-9/h5-7H,2-4H2,1H3

InChI Key

MYSGXFLMJYPVPK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC(=CN=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Antibacterial Activity Against Gram-Positive Pathogens

The 5-chloro substitution in pyridyloxy or indole derivatives demonstrates enhanced antibacterial activity compared to other substituents. Key findings include:

Enterococcus faecium and Staphylococcus aureus
  • 5-Chloro vs. Unsubstituted Analogs : 5-Chloro-substituted compounds (e.g., 3b , 4b ) showed MIC values of 2–8 µg/mL against E. faecium, outperforming unsubstituted analogs (MIC >64 µg/mL) and matching vancomycin’s efficacy .
  • 5-Chloro vs. 6-Chloro : Moving the chloro group to the 6-position (e.g., 3c , 4c ) reduced activity (MIC = 8–64 µg/mL), indicating positional sensitivity .
  • Halogen Comparison : 5-Bromo substitutions (e.g., 3d ) exhibited comparable or slightly improved activity (MIC = 1–8 µg/mL) in E. faecium but reduced solubility, making 5-chloro derivatives more favorable for drug development .

Table 1: Antibacterial Activity of Halogen-Substituted Analogs

Compound Substituent MIC (E. faecium) MIC (S. aureus)
3b 5-Cl 2 µM 4 µg/mL
3c 6-Cl 64 µg/mL 8 µg/mL
3d 5-Br 1 µM 8 µg/mL
Vancomycin 6 µM 4 µg/mL

Data sourced from

Enzyme Inhibition and Binding Interactions

Farnesyl Pyrophosphate Synthase (FPPS) Inhibition
  • The 5-chloro substituent in compound 10 forms a short contact with Ser205’s carbonyl oxygen, stabilizing binding. In contrast, unsubstituted analogs (e.g., 9 ) penetrate deeper into hydrophobic pockets but lack this interaction, reducing potency .
DapE Enzyme Inhibition
  • 5-Chloro derivatives (e.g., piperidine and isopentyl analogs) exhibited superior inhibitory activity (IC50 = 44–54 µM) compared to 5-bromo analogs (IC50 >60 µM). Chloro-substituted compounds also demonstrated higher aqueous solubility, enhancing their drug-likeness .

Table 2: Enzyme Inhibition Profiles

Target Compound Substituent IC50/Activity
FPPS 10 5-Cl Improved binding
FPPS 9 Unsubstituted Reduced potency
DapE 5-Cl 44–54 µM
DapE 5-Br >60 µM

Data sourced from

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